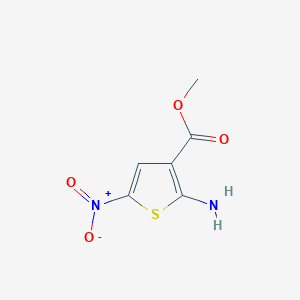

2-Amino-3-methoxycarbonyl-5-nitrothiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-5-nitrothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c1-12-6(9)3-2-4(8(10)11)13-5(3)7/h2H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLUSSXPOANNKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372179 | |

| Record name | 2-Amino-3-methoxycarbonyl-5-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43028-48-4 | |

| Record name | 2-Amino-3-methoxycarbonyl-5-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of Methyl 2-amino-5-nitrothiophene-3-carboxylate: A Key Heterocyclic Building Block

Abstract

Methyl 2-amino-5-nitrothiophene-3-carboxylate is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its substituted 2-aminothiophene core serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules and functional materials.[1][2] This technical guide provides a detailed exploration of the synthetic routes to this target molecule, with a primary focus on the robust and efficient Gewald multicomponent reaction. We will delve into the underlying reaction mechanisms, present a detailed experimental protocol, discuss critical process parameters for optimization, and outline essential safety considerations. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive and practical understanding of this synthesis.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene motif is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The presence of amino, carboxylate, and nitro functional groups on the thiophene ring in methyl 2-amino-5-nitrothiophene-3-carboxylate offers multiple reaction sites for further chemical elaboration, making it an ideal synthon for constructing complex molecular architectures and generating diverse compound libraries for drug discovery.[4]

The strategic introduction of a nitro group at the 5-position not only modulates the electronic properties of the thiophene ring but also provides a synthetic handle for further transformations, such as reduction to an amine or nucleophilic aromatic substitution, thereby expanding its utility as a versatile intermediate.[5]

Core Synthetic Strategy: The Gewald Reaction

The most prominent and efficient method for constructing polysubstituted 2-aminothiophenes is the Gewald reaction, a one-pot, three-component condensation.[6][7] This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone), an α-cyanoester (or other active methylene nitrile), and elemental sulfur, facilitated by a basic catalyst.[1]

Unraveling the Mechanism

The mechanism of the Gewald reaction has been a subject of detailed study and is understood to proceed through several key stages.[8][9] A comprehensive understanding of this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated intermediate.[6][10] This is followed by the addition of elemental sulfur. The precise mechanism of sulfur addition and subsequent cyclization is complex, involving the opening of the S₈ ring and the formation of a polysulfide intermediate, which ultimately cyclizes and aromatizes to yield the stable 2-aminothiophene product.[8][9][10]

Sources

- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4 [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Gewald Reaction: Mechanism and Synthesis of 2-Amino-3-methoxycarbonyl-5-nitrothiophene

Abstract: This technical guide provides an in-depth exploration of the Gewald three-component reaction, a cornerstone in heterocyclic chemistry for the synthesis of polysubstituted 2-aminothiophenes. We focus specifically on the mechanistic pathway leading to 2-amino-3-methoxycarbonyl-5-nitrothiophene, a scaffold of interest in medicinal chemistry due to the versatile functionalities it presents for further elaboration. This document elucidates the intricate steps of the reaction, including the Knoevenagel condensation, Michael addition of sulfur, and subsequent cyclization, supported by mechanistic diagrams. Furthermore, a detailed, field-proven experimental protocol is provided, designed for reproducibility and validation in a research and development setting. This guide is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding and practical application of the Gewald reaction for synthesizing highly functionalized thiophene derivatives.

Introduction: The Strategic Importance of the Gewald Reaction

The Gewald reaction, first reported by Karl Gewald in 1961, is a powerful and efficient one-pot multicomponent reaction for the synthesis of 2-aminothiophenes.[1][2][3] Its enduring appeal in organic synthesis stems from its operational simplicity, use of readily available starting materials, and the high degree of functional group tolerance, which allows for the creation of diverse molecular scaffolds.[4][5] These 2-aminothiophene cores are privileged structures in medicinal chemistry and materials science, found in a wide array of pharmacologically active compounds, including anti-inflammatory agents, kinase inhibitors, and antiviral drugs, as well as in dyes and agrochemicals.[6][7][8]

This guide focuses on the synthesis of a specific, highly functionalized derivative: this compound. The presence of the nitro group, a potent electron-withdrawing group, alongside the synthetically versatile amino and ester functionalities, makes this molecule a valuable intermediate for the construction of complex heterocyclic systems and potential drug candidates. Understanding the nuances of its formation is critical for optimizing reaction conditions and extending the methodology to other complex targets.

Elucidating the Reaction Mechanism

The synthesis of this compound via the Gewald reaction is a sequential process involving three key transformations occurring in a single pot: a Knoevenagel condensation, a Michael addition, and a Thorpe-Ziegler type cyclization followed by tautomerization.[1][2][9] The reaction proceeds from three primary components: an aldehyde bearing an electron-withdrawing group (nitroacetaldehyde), an active methylene nitrile (methyl cyanoacetate), and elemental sulfur, all facilitated by a base catalyst.

The overall transformation is as follows:

Nitroacetaldehyde + Methyl Cyanoacetate + Elemental Sulfur --(Base)--> this compound

Step 1: Knoevenagel Condensation

The mechanism initiates with a base-catalyzed Knoevenagel condensation.[2][10] A weak base, such as morpholine or piperidine, is strategically employed. Its role is to deprotonate the active methylene compound, methyl cyanoacetate, without inducing the self-condensation of the highly reactive nitroacetaldehyde.[10]

-

Carbanion Formation: The base abstracts an acidic α-proton from methyl cyanoacetate (2) , generating a resonance-stabilized carbanion (enolate) (I) .

-

Nucleophilic Attack: This carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of nitroacetaldehyde (1) . The strong electron-withdrawing effect of the adjacent nitro group enhances the carbonyl's electrophilicity, facilitating this attack to form an alkoxide intermediate (II) .

-

Dehydration: The alkoxide intermediate is protonated, and a subsequent base-assisted elimination of a water molecule (dehydration) yields the stable α,β-unsaturated cyanoester, methyl 2-cyano-3-nitroacrylate (3) .[2] This intermediate is a critical checkpoint in the reaction sequence.

Step 2: Sulfur Addition (Michael Addition)

The mechanism for the addition of elemental sulfur has been a subject of discussion, but computational and experimental evidence points to a sequence involving the formation of a thiolate that acts as a Michael donor.[11][12]

-

Thiolate Formation: The base catalyst can react with the elemental sulfur ring (S₈), or more likely, the carbanion of methyl cyanoacetate (I) attacks the sulfur ring to form a persulfide species. For simplicity, we can consider the formation of a reactive sulfur nucleophile.

-

Conjugate Addition: This sulfur nucleophile adds to the electron-deficient β-carbon of the Knoevenagel adduct (3) in a classic Michael (or 1,4-conjugate) addition.[13][14] The electron-pulling nature of both the cyano and methoxycarbonyl groups makes the double bond a prime Michael acceptor. This attack forms a new resonance-stabilized enolate intermediate (4) with a sulfur substituent at the α-carbon.

Step 3: Intramolecular Cyclization and Aromatization

The final stage involves the formation of the thiophene ring and subsequent aromatization to yield the stable product.

-

Ring Closure: The intermediate (4) undergoes an intramolecular nucleophilic attack where the terminal sulfur anion attacks the electrophilic carbon of the cyano group.[1][15] This Thorpe-Ziegler type cyclization results in the formation of a five-membered iminothiophene ring (5) .

-

Tautomerization: The cyclic imine intermediate (5) is not aromatic. It rapidly undergoes proton transfer (tautomerization) to form the more thermodynamically stable aromatic 2-aminothiophene structure (6) .[2] This final step is the driving force for the reaction, leading to the desired product.

Mechanistic Summary Diagram

The following diagram illustrates the complete, step-by-step mechanistic pathway for the formation of this compound.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. d-nb.info [d-nb.info]

- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 7. journals.iau.ir [journals.iau.ir]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 11. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 15. researchgate.net [researchgate.net]

"Spectroscopic characterization of 2-Amino-3-methoxycarbonyl-5-nitrothiophene"

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-3-methoxycarbonyl-5-nitrothiophene

Introduction

This compound is a highly functionalized heterocyclic compound. As a member of the thiophene family, it serves as a valuable scaffold in medicinal chemistry and materials science. Thiophene and its derivatives are recognized as privileged pharmacophores, with numerous FDA-approved drugs containing this moiety.[1][2][3] The specific arrangement of an amino group (electron-donating), a methoxycarbonyl group, and a nitro group (electron-withdrawing) on the thiophene ring creates a unique electronic and structural profile, making its precise characterization essential for any application. Thiophenes are considered electron-rich heterocycles with high resonance stabilization, and their derivatives are explored for a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5][6]

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. It is designed for researchers, chemists, and drug development professionals, offering detailed methodologies and data interpretation insights for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS).

Molecular Structure and Properties

-

Molecular Formula: C₆H₆N₂O₄S[7]

-

Molecular Weight: 202.19 g/mol [7]

-

IUPAC Name: methyl 2-amino-5-nitrothiophene-3-carboxylate[7]

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, chemical environment, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present. For this compound, NMR is crucial for confirming the substitution pattern on the thiophene ring and verifying the presence of all functional groups. The electron-withdrawing and -donating nature of the substituents will cause distinct shifts in the signals of the ring proton and carbons.[8]

Predicted NMR Data

Based on the structure and analysis of similar substituted thiophenes, the following spectral data are anticipated.[8][9][10]

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Technique | Chemical Shift (δ) ppm | Assignment | Notes |

|---|---|---|---|

| ¹H NMR | ~8.0 - 8.5 | H-4 | Singlet. Downfield shift due to the strong electron-withdrawing effect of the adjacent nitro group. |

| ~7.5 - 8.0 | -NH₂ | Broad singlet. Chemical shift can vary with concentration and temperature. | |

| ~3.8 | -OCH₃ | Singlet. Typical range for a methoxycarbonyl group. | |

| ¹³C NMR | ~165 | C=O | Carbonyl carbon of the ester. |

| ~150 - 160 | C-2 | Attached to the amino group. | |

| ~145 - 155 | C-5 | Attached to the nitro group. | |

| ~125 - 135 | C-4 | Protonated ring carbon. | |

| ~110 - 120 | C-3 | Attached to the methoxycarbonyl group. |

| | ~52 | -OCH₃ | Methyl carbon of the ester. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃).[11] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain single lines for each unique carbon atom. A longer acquisition time or a greater number of scans is typically required due to the lower natural abundance of ¹³C.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Principle and Rationale

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this molecule, IR is essential to confirm the presence of the amino (N-H), ester (C=O), and nitro (N-O) groups, as well as vibrations characteristic of the substituted thiophene ring.[5][12]

Predicted IR Data

Characteristic absorption bands for the key functional groups are well-established in the literature for thiophene derivatives.[13][14][15]

Table 2: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

|---|---|---|---|

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Amino (-NH₂) | Medium-Strong |

| 3120 - 3050 | C-H Aromatic Stretch | Thiophene Ring | Medium |

| 2960 - 2850 | C-H Aliphatic Stretch | Methyl (-OCH₃) | Medium |

| ~1700 | C=O Stretch | Methoxycarbonyl (-COOCH₃) | Strong |

| ~1620 | N-H Scissoring (Bending) | Amino (-NH₂) | Medium |

| 1550 - 1500 | N-O Asymmetric Stretch | Nitro (-NO₂) | Strong |

| 1480 - 1400 | C=C Ring Stretch | Thiophene Ring | Medium |

| 1350 - 1300 | N-O Symmetric Stretch | Nitro (-NO₂) | Strong |

| 800 - 900 | C-H Out-of-plane Bending | Thiophene Ring | Medium-Strong |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet by grinding a small amount of the compound (1-2 mg) with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[11]

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record a background spectrum (of the KBr pellet or empty ATR crystal). Then, record the sample spectrum, typically in the range of 4000–400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background.

Caption: Standard workflow for FT-IR spectroscopic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle and Rationale

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions in conjugated systems. The extensive conjugation in the this compound ring, influenced by the push-pull effect of the amino (donor) and nitro (acceptor) groups, is expected to result in strong absorption in the UV-Vis region. The position of the maximum absorbance (λmax) is sensitive to the electronic structure and solvent polarity.[16][17] For nitroaromatic compounds, a charge-transfer band from the ring to the nitro group is often observed.[18]

Predicted UV-Vis Data

The λmax for this compound is expected to be significantly red-shifted compared to unsubstituted thiophene due to the extended conjugation and intramolecular charge transfer character.

Table 3: Predicted UV-Visible Absorption Data

| Solvent | Predicted λmax (nm) | Transition Type |

|---|

| Ethanol / Methanol | ~350 - 450 nm | π → π* / Intramolecular Charge Transfer (ICT) |

Experimental Protocol: UV-Vis Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at λmax.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Use a cuvette containing the pure solvent as a reference. Scan the sample across a suitable wavelength range (e.g., 200–600 nm) to identify all absorption maxima.

Caption: Standard workflow for UV-Vis spectroscopic analysis.

Mass Spectrometry (MS)

Principle and Rationale

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the ionized molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. For this compound, MS is critical for confirming the molecular formula and understanding its fragmentation pathways under ionization, which can further validate the proposed structure.[19][20][21]

Predicted Mass Spectrometry Data

The primary goal is to observe the molecular ion peak and characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Impact - EI)

| m/z Value | Assignment | Notes |

|---|---|---|

| 202 | [M]⁺ | Molecular ion peak corresponding to C₆H₆N₂O₄S. |

| 171 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 156 | [M - NO₂]⁺ | Loss of the nitro group. |

| 143 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical. |

| 126 | [M - NO₂ - CH₂O]⁺ | Subsequent fragmentation. |

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe, or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[11]

-

Ionization: Use an appropriate ionization technique. Electron Impact (EI) is common for generating fragment-rich spectra, while Electrospray Ionization (ESI) is a softer method often used with LC-MS that typically shows a strong protonated molecular ion [M+H]⁺.[11]

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Caption: Standard workflow for mass spectrometric analysis.

References

-

STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (1979). Organic Mass Spectrometry. [Link]

-

STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]

-

A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (2021). Analytica Chimica Acta. [Link]

-

Charge-exchange mass spectra of thiophene, pyrrole and furan. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics. [Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives. J-STAGE. [Link]

-

UV-vis absorption spectra of the reduction of various nitro compounds. ResearchGate. [Link]

-

FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. [Link]

-

A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. [Link]

-

The UV–vis spectra of various nitroaromatic compounds and excitation of... ResearchGate. [Link]

-

Optical photothermal infrared response (O-PTIR) of functionalized thiophene monomers and polymers. UDSpace - University of Delaware. [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). Impactfactor. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). [Link]

-

Effect of nitrobenzene on solution UV/Vis spectra. (2015). Chemistry Stack Exchange. [Link]

-

Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. (2021). Analytical Chemistry. [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

-

This compound. PubChem. [Link]

-

2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition. National Institutes of Health (NIH). [Link]

-

Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. ResearchGate. [Link]

-

A 13C n.m.r. study of 5-cyano-, 5-methoxycarbonyl-, 5-carbamoyl-, and 5-acetyl-3-nitro-2-X-thiophenes: substituent effects and their relation to the charge distribution in corresponding 2,2-dimethoxy Meisenheimer adducts. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. (2024). ResearchGate. [Link]

-

Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. impactfactor.org [impactfactor.org]

- 5. iosrjournals.org [iosrjournals.org]

- 6. eurekaselect.com [eurekaselect.com]

- 7. This compound | C6H6N2O4S | CID 2737610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A 13C n.m.r. study of 5-cyano-, 5-methoxycarbonyl-, 5-carbamoyl-, and 5-acetyl-3-nitro-2-X-thiophenes: substituent effects and their relation to the charge distribution in corresponding 2,2-dimethoxy Meisenheimer adducts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Methylthiophene(554-14-3) 1H NMR spectrum [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 14. researchgate.net [researchgate.net]

- 15. udspace.udel.edu [udspace.udel.edu]

- 16. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. tandfonline.com [tandfonline.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Properties of Methyl 2-amino-5-nitrothiophene-3-carboxylate

This guide provides a comprehensive technical overview of methyl 2-amino-5-nitrothiophene-3-carboxylate, a key heterocyclic intermediate in medicinal chemistry and materials science. We will delve into its synthesis, physicochemical characteristics, spectral properties, and chemical reactivity, offering insights for researchers, scientists, and professionals in drug development.

Introduction

Methyl 2-amino-5-nitrothiophene-3-carboxylate is a polysubstituted thiophene derivative featuring an amino group at the 2-position, a nitro group at the 5-position, and a methyl carboxylate group at the 3-position. This arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable synthon for the construction of more complex molecules, particularly fused heterocyclic systems with diverse biological activities. The thiophene core is a well-recognized "privileged structure" in drug discovery, appearing in numerous approved therapeutic agents.[1] The presence of the electron-withdrawing nitro group and the versatile amino and ester functionalities allows for a wide range of chemical modifications, making this compound a cornerstone for generating compound libraries for biological screening.[1]

Synthesis of Methyl 2-amino-5-nitrothiophene-3-carboxylate

The synthesis of methyl 2-amino-5-nitrothiophene-3-carboxylate is a multi-step process, typically commencing with the construction of the 2-aminothiophene core, followed by electrophilic nitration.

Synthesis of the Precursor: Methyl 2-amino-5-methylthiophene-3-carboxylate via the Gewald Reaction

The foundational 2-aminothiophene scaffold is efficiently assembled using the Gewald aminothiophene synthesis, a one-pot multicomponent reaction.[2][3] This reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[2] For the synthesis of the methylated precursor, propionaldehyde and methyl cyanoacetate are utilized.

Reaction Scheme:

Figure 1: General workflow for the Gewald synthesis of the precursor.

Experimental Protocol: Synthesis of Methyl 2-amino-5-methylthiophene-3-carboxylate [4]

-

Reaction Setup: To a single-necked flask, add sulfur powder (e.g., 30.0 mmol) and dimethylformamide (DMF, e.g., 5 mL). Stir until the sulfur is dissolved.

-

Addition of Reactants: Sequentially add methyl cyanoacetate (e.g., 30.0 mmol) and a basic catalyst such as morpholine (e.g., 17.0 mmol). The solution will typically turn dark brown.

-

Aldehyde Addition: Add propionaldehyde (e.g., 30.0 mmol) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at 50°C overnight.

-

Workup: After the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Washing: Combine the organic phases and wash with water and then with a saturated brine solution.

-

Drying and Concentration: Dry the organic phase with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography to yield methyl 2-amino-5-methylthiophene-3-carboxylate as a yellowish solid. A typical yield is around 73.6%.[4]

Nitration of Methyl 2-aminothiophene-3-carboxylate

The final step in the synthesis is the electrophilic nitration of the thiophene ring. The electron-donating amino group and the weakly activating methyl group direct the incoming electrophile. However, the 2-amino-3-carboxylate substitution pattern makes the 5-position susceptible to nitration. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.[5]

Reaction Scheme:

Figure 2: Nitration of the precursor to yield the final product.

Experimental Protocol: Synthesis of Methyl 2-amino-5-nitrothiophene-3-carboxylate (adapted from a similar procedure) [5]

-

Reaction Setup: In a flask, cool a solution of the precursor, methyl 2-amino-5-methylthiophene-3-carboxylate (e.g., 6.20 mmol), in concentrated sulfuric acid (95%, e.g., 10 mL) to -30°C with constant stirring.

-

Addition of Nitrating Agent: Slowly add concentrated nitric acid (e.g., 2 mL) to the cooled solution.

-

Reaction Conditions: Maintain the stirring at -30°C for 45 minutes, then allow the mixture to warm to room temperature.

-

Workup: Pour the reaction mixture onto ice (e.g., 10 g).

-

Extraction: Extract the resulting aqueous phase with dichloromethane (3 x 100 mL).

-

Drying and Concentration: Separate the organic phase, dry it with anhydrous sodium sulfate, and evaporate the solvent in vacuo.

-

Purification: Crystallize the resulting solid from a suitable solvent system, such as dichloromethane:methanol (9:1), to obtain the purified product.

Physicochemical and Spectroscopic Properties

Physicochemical Properties

The following table summarizes the predicted and inferred physicochemical properties. The data for the ethyl ester analog provides a reasonable estimate.

| Property | Value (Estimated) | Source |

| Molecular Formula | C₆H₆N₂O₄S | - |

| Molecular Weight | 202.19 g/mol | - |

| XLogP3 | 2.2 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 5 | [6] |

| Rotatable Bond Count | 2 | [6] |

| Appearance | Expected to be a solid | - |

Spectroscopic Data (Predicted)

The spectroscopic data is predicted based on the analysis of a closely related compound, methyl 3-[(1,1-dioxo-1λ⁶,2-benzothiazol-3-yl)amino]-5-nitrothiophene-2-carboxylate.[5]

¹H NMR:

-

Thiophene Proton: A singlet is expected for the proton at the 4-position of the thiophene ring, likely in the range of δ 8.5 ppm.[5]

-

Amino Protons: A broad singlet corresponding to the amino protons is anticipated.

-

Methyl Ester Protons: A singlet for the methyl ester protons should appear around δ 3.9 ppm.[5]

¹³C NMR:

-

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate around δ 161 ppm.[5]

-

Thiophene Ring Carbons: The carbons of the thiophene ring will have distinct chemical shifts influenced by the substituents. The carbon bearing the nitro group (C5) would be significantly downfield.

-

Methyl Ester Carbon: The methyl carbon of the ester group is expected around δ 53 ppm.[5]

Infrared (IR) Spectroscopy:

-

N-H Stretching: Vibrations corresponding to the amino group should be visible in the range of 3300-3500 cm⁻¹.

-

C=O Stretching: A strong absorption for the ester carbonyl group is expected around 1700 cm⁻¹.[5]

-

NO₂ Stretching: Asymmetric and symmetric stretching vibrations for the nitro group are anticipated around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively.

Mass Spectrometry:

-

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group from the ester and potentially the nitro group.

Chemical Reactivity

The chemical reactivity of methyl 2-amino-5-nitrothiophene-3-carboxylate is dictated by its functional groups: the amino group, the nitro group, the methyl ester, and the thiophene ring itself.

Figure 3: Key reactive sites and potential transformations.

Reactions of the Amino Group

The 2-amino group is a versatile handle for further functionalization. It can undergo:

-

Acylation and Alkylation: Reaction with acyl chlorides, anhydrides, or alkyl halides to form the corresponding amides or secondary/tertiary amines.

-

Diazotization: Treatment with nitrous acid can convert the amino group into a diazonium salt, which is a valuable intermediate for introducing a variety of substituents (e.g., halogens, hydroxyl, cyano) onto the thiophene ring via Sandmeyer-type reactions.

-

Cyclocondensation: The amino group, in concert with the adjacent ester, can participate in cyclocondensation reactions to form fused heterocyclic systems like thieno[2,3-d]pyrimidines.[7]

Reactions of the Nitro Group

The nitro group is a strong electron-withdrawing group and can be chemically transformed, most commonly through:

-

Reduction: The nitro group can be readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst, tin(II) chloride, or sodium dithionite. This transformation is crucial for synthesizing diamino-substituted thiophenes, which are important building blocks in medicinal chemistry.

Reactions of the Methyl Ester

The methyl ester group can undergo typical ester reactions:

-

Hydrolysis: Basic or acidic hydrolysis will convert the ester to the corresponding carboxylic acid.

-

Amidation: Reaction with ammonia or primary/secondary amines can convert the ester into a primary, secondary, or tertiary amide.[7]

-

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester to a primary alcohol.

Potential Applications

The structural motifs present in methyl 2-amino-5-nitrothiophene-3-carboxylate make it a compound of significant interest in drug discovery and materials science.

-

Medicinal Chemistry: Nitrothiophenes have been investigated for their broad-spectrum antibacterial properties.[6] The title compound serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[1]

-

Materials Science: The thiophene core is a fundamental unit in conductive polymers and organic electronic materials. The functional groups on this molecule allow for its incorporation into larger conjugated systems for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

-

General Handling: Use in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Conclusion

Methyl 2-amino-5-nitrothiophene-3-carboxylate is a highly functionalized and versatile heterocyclic compound. Its synthesis, based on the robust Gewald reaction followed by nitration, provides access to a key intermediate for further chemical exploration. While specific experimental data for this compound is limited, its chemical properties and reactivity can be reliably inferred from closely related analogs. Its potential applications in medicinal chemistry and materials science underscore the importance of such substituted thiophenes in modern chemical research. This guide provides a foundational understanding for scientists and researchers working with this and similar heterocyclic building blocks.

References

-

Wikipedia. Gewald reaction. [Link]

-

Organic Chemistry Portal. Gewald Reaction. [Link]

-

Rode, H. B., et al. (2007). Methyl 3-[(1,1-dioxo-1λ6,2-benzothiazol-3-yl)amino]-5-nitrothiophene-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o2951–o2952. [Link]

-

PubChem. 2-Amino-5-methylthiophene-3-carboxylic acid. [Link]

-

PubChem. 2-Amino-5-methyl-3-thiophenecarbonitrile. [Link]

-

PubChem. 3-Thiophenecarboxylic acid, 2-amino-5-nitro-, ethyl ester. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate | 72242-31-0 | Benchchem [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 5. Methyl 3-[(1,1-dioxo-1λ6,2-benzothiazol-3-yl)amino]-5-nitrothiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Thiophenecarboxylic acid, 2-amino-5-nitro-, ethyl ester | C7H8N2O4S | CID 2737608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4 [benchchem.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromo-1-(4-methoxyphenyl)ethanone: Synthesis, Reactions, and Applications

A Note on Chemical Identification: This guide focuses on the synthesis and reactions of 2-Bromo-1-(4-methoxyphenyl)ethanone, which is commonly identified by CAS Number 2632-13-5 .[1] The initial query for CAS 43028-48-4 identifies a different compound, 2-Amino-3-methoxycarbonyl-5-nitrothiophene.[2] Based on the broader availability of scientific literature and its relevance as a versatile synthetic intermediate, this guide will detail the chemistry of 2-Bromo-1-(4-methoxyphenyl)ethanone.

Introduction: A Key Building Block in Medicinal Chemistry

2-Bromo-1-(4-methoxyphenyl)ethanone, also known by synonyms such as p-methoxyphenacyl bromide and 2-bromo-4'-methoxyacetophenone, is a halogenated ketone of significant interest in the fields of organic synthesis and medicinal chemistry.[1][3] Its structure, featuring a reactive bromine atom alpha to a carbonyl group and an electron-donating methoxy group on the phenyl ring, makes it a valuable precursor for a wide array of more complex molecules.[3] This versatile intermediate is particularly crucial in the synthesis of various heterocyclic compounds, including thiazoles and their derivatives, which are known to exhibit a range of biological activities such as antibacterial and anti-inflammatory properties.[4][5] Furthermore, its role as a precursor in the synthesis of adrenaline-type drugs highlights its importance in the development of therapeutic agents.[6] This guide, tailored for researchers and drug development professionals, provides a comprehensive overview of the synthesis, key reactions, and practical applications of this important chemical entity.

Physicochemical Properties and Spectroscopic Data

Understanding the fundamental properties of 2-Bromo-1-(4-methoxyphenyl)ethanone is crucial for its effective use in synthesis.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C9H9BrO2 | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Appearance | White to off-white solid crystalline substance | [3] |

| Melting Point | 48.00 °C (321.15 K) | [3] |

| Boiling Point | 282.50 °C (555.65 K) | [3] |

| Density | 1.5060 g/cm³ | [3] |

| Solubility | More soluble in organic solvents like ethanol and acetone than in water.[3] |

Spectroscopic Data

The structural identity of 2-Bromo-1-(4-methoxyphenyl)ethanone is confirmed through various spectroscopic techniques.

| Technique | Key Data | Source |

| ¹H NMR (CDCl₃) | δ 8.17 (d, 2H), 7.49 (d, 2H), 4.5 (s, 2H), 3.81 (s, 3H) | [4] |

| IR Spectrum | Available in the NIST/EPA Gas-Phase Infrared Database. | [7] |

| Mass Spectrometry | Electron ionization mass spectrum data is available. | [8] |

Synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone

The primary and most cited method for the synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone is the α-bromination of 4-methoxyacetophenone. Several brominating agents can be employed for this transformation.

Synthesis via Cupric Bromide

A common and effective method involves the use of cupric bromide (CuBr₂) as the brominating agent.[4][5] This method is advantageous as it avoids the use of elemental bromine, which is highly corrosive and hazardous.

Reaction Scheme:

Figure 1: Synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone from 4-methoxyacetophenone using cupric bromide.

Detailed Experimental Protocol:

-

Dissolution: Dissolve 4-methoxyacetophenone (1.50 g, 0.01 mol) in 50 ml of ethyl acetate in a round-bottom flask.[4]

-

Addition of Reagent: Add cupric bromide (3.36 g, 0.015 mol) to the solution.[4]

-

Reaction: Reflux the mixture for approximately 3 hours.[4]

-

Work-up: Upon cooling, a solid will separate. Filter the solid.[4]

-

Purification: Recrystallize the crude product from ethyl acetate to obtain pure 2-Bromo-1-(4-methoxyphenyl)ethanone.[4]

Mechanism Insight: The reaction proceeds through an enol or enolate intermediate of the 4-methoxyacetophenone, which then attacks the cupric bromide, leading to the α-brominated product. The use of a slight excess of cupric bromide ensures the complete conversion of the starting material.

Alternative Synthesis Routes

While the cupric bromide method is prevalent, other brominating agents can also be utilized for the α-bromination of acetophenones. These include:

-

Elemental Bromine (Br₂): This is a classic method for α-bromination of ketones. The reaction is typically carried out in a suitable solvent like chloroform or dioxane, sometimes with a catalytic amount of acid.[9][10]

-

N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent, often used with a radical initiator or acid catalyst.[9]

-

Benzyltrimethylammonium tribromide: This reagent offers another alternative for bromination, reportedly providing good yields.[9]

The choice of brominating agent often depends on factors such as substrate sensitivity, desired selectivity, and safety considerations.

Key Reactions of 2-Bromo-1-(4-methoxyphenyl)ethanone

The synthetic utility of 2-Bromo-1-(4-methoxyphenyl)ethanone stems from the high reactivity of the α-bromo ketone moiety, making it an excellent electrophile for various nucleophilic substitution reactions.

Synthesis of Thiazole Derivatives

A significant application of 2-Bromo-1-(4-methoxyphenyl)ethanone is in the Hantzsch thiazole synthesis. It serves as a crucial intermediate for the preparation of thiazole-substituted hydrazones.[4][5]

Generalized Reaction Scheme:

Figure 2: General scheme for the Hantzsch thiazole synthesis using 2-Bromo-1-(4-methoxyphenyl)ethanone.

This reaction involves the condensation of the α-halo ketone with a thioamide. The initial step is a nucleophilic attack by the sulfur of the thioamide on the carbon bearing the bromine, followed by cyclization and dehydration to form the thiazole ring.

Use in the Synthesis of Adrenaline-type Drugs

2-Bromo-1-(4-hydroxyphenyl)ethanone, a closely related compound, is widely used in the synthesis of adrenaline-type drugs.[6] While the starting material is different, the underlying reactivity of the α-bromo ketone is the key to these syntheses, typically involving reaction with amines to introduce the characteristic amino alcohol side chain.

Role in the Synthesis of Biologically Active Compounds

The reactivity of 2-Bromo-1-(4-methoxyphenyl)ethanone makes it a valuable building block for a variety of other biologically active molecules. For instance, it can serve as a precursor for chalcones, which are known to have diverse pharmacological properties.[11] The bromine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of different functional groups and the construction of complex molecular architectures.

Applications in Drug Discovery and Development

The incorporation of the 2-bromo-1-(4-methoxyphenyl)ethanone motif into larger molecules is a strategy employed in drug discovery to enhance biological activity.[3] The presence of the bromine atom can influence the pharmacokinetic and pharmacodynamic properties of a compound.

-

Antibacterial Research: A related compound, 2-Bromo-2'-methoxyacetophenone, has been identified as an irreversible inhibitor of MurA, an enzyme essential for bacterial cell wall synthesis, with an IC50 of 0.38 µM in E. coli.[12] This highlights the potential of α-bromoacetophenones as a scaffold for developing novel antibacterial agents.

-

Anti-inflammatory Effects: Other brominated phenolic compounds have demonstrated anti-inflammatory effects by inactivating key signaling pathways like ERK, JNK, and NF-κB.[13] This suggests that derivatives of 2-Bromo-1-(4-methoxyphenyl)ethanone could be explored for their anti-inflammatory potential.

Safety and Handling

2-Bromo-1-(4-methoxyphenyl)ethanone is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is corrosive and causes severe skin burns and eye damage.[1][14][15] It is also harmful if swallowed and may cause respiratory irritation.[14][15][16] It is a lachrymator, meaning it can induce tearing.[14][16]

-

Personal Protective Equipment (PPE): When handling this compound, it is essential to wear protective gloves, clothing, and eye/face protection.[14][16] Work should be conducted in a well-ventilated area, such as a fume hood.

-

First Aid: In case of contact, immediate medical attention is required. For eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off immediately with soap and plenty of water. If ingested, do not induce vomiting and seek immediate medical attention.[14][16][17]

Conclusion

2-Bromo-1-(4-methoxyphenyl)ethanone (CAS 2632-13-5) is a synthetically versatile and commercially important intermediate. Its straightforward synthesis from 4-methoxyacetophenone and the high reactivity of its α-bromo ketone functionality make it a valuable tool for organic chemists and drug discovery scientists. Its role in the synthesis of heterocyclic compounds with proven biological activities, such as thiazoles, underscores its significance in medicinal chemistry. As research continues to explore new therapeutic agents, the strategic use of reactive building blocks like 2-Bromo-1-(4-methoxyphenyl)ethanone will undoubtedly remain a cornerstone of innovation in the pharmaceutical sciences.

References

- This reference is not available in the provided search results.

-

Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2245. [Link]

-

Solubility of Things. (n.d.). 2-bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

-

Exploring the Synthesis and Supply Chain of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone. (n.d.). Tocan. Retrieved from [Link]

-

PubChem. (n.d.). Bromomethyl 4-methoxyphenyl ketone. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Bromo-1-(4-bromo-3-methoxyphenyl)ethanone. Retrieved from [Link]

-

ResearchGate. (2009). (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). Retrieved from [Link]

-

Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. Retrieved from [Link]

-

MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]

-

Consensus. (2007). Synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Cevane-3,4,7,14,15,16,20-heptol, 4,9-epoxy-, 7-acetate 3-[(2S)-2-hydroxy-2-methylbutanoate] 15-[(2R.... Retrieved from [Link]

-

PubChem. (n.d.). 4:2 Fluorotelomer sulfonic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulphonamide. Retrieved from [Link]/N-ethyl-N-_2-hydroxyethyl_perfluorobutanesulfonamide)

Sources

- 1. Bromomethyl 4-methoxyphenyl ketone | C9H9BrO2 | CID 4965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 43028-48-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2-Bromo-1-(4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethanone, 2-bromo-1-(4-methoxyphenyl)- [webbook.nist.gov]

- 8. Ethanone, 2-bromo-1-(4-methoxyphenyl)- [webbook.nist.gov]

- 9. nbinno.com [nbinno.com]

- 10. prepchem.com [prepchem.com]

- 11. ijarsct.co.in [ijarsct.co.in]

- 12. medchemexpress.com [medchemexpress.com]

- 13. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells [mdpi.com]

- 14. fishersci.ie [fishersci.ie]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Starting Materials for 2-Amino-3-methoxycarbonyl-5-nitrothiophene Synthesis

Introduction

2-Amino-3-methoxycarbonyl-5-nitrothiophene is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its trifunctional nature, featuring an amine, an ester, and a nitro group on a thiophene core, allows for a diverse range of subsequent chemical modifications. This guide provides a comprehensive overview of the synthetic routes to this compound, with a primary focus on the selection and rationale behind the choice of starting materials. The predominant and most practical approach involves a two-step synthesis: the initial construction of the 2-aminothiophene ring system via the Gewald reaction, followed by a regioselective nitration.

Strategic Overview: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a sequential process. A direct, one-pot synthesis is not commonly reported, likely due to the harsh conditions required for nitration which would be incompatible with the starting materials of the Gewald reaction.

The established two-step strategy is as follows:

-

Gewald Reaction: Synthesis of the precursor, methyl 2-amino-4-methyl-3-methoxycarbonylthiophene-2-carboxylate, through a multicomponent reaction.

-

Electrophilic Nitration: Introduction of the nitro group at the C5 position of the thiophene ring.

This strategic disconnection allows for the optimization of each step, leading to higher overall yields and purity.

Part 1: The Gewald Reaction - Assembling the Thiophene Core

The Gewald reaction is a powerful one-pot, multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[1] The general reaction involves the condensation of a carbonyl compound, an α-cyanoester or other active methylene compound, and elemental sulfur in the presence of a base.[2]

Core Starting Materials for the Precursor Synthesis

To obtain the desired precursor, methyl 2-amino-4-methyl-3-methoxycarbonylthiophene-2-carboxylate, the following starting materials are judiciously selected:

-

Carbonyl Compound: Ethyl acetoacetate

-

Active Methylene Compound: Methyl cyanoacetate

-

Sulfur Source: Elemental sulfur

-

Base Catalyst: A tertiary amine, such as morpholine or triethylamine

Rationale for Starting Material Selection

The choice of ethyl acetoacetate and methyl cyanoacetate is dictated by the desired substitution pattern of the final thiophene ring. The ethyl acetoacetate provides the C4-methyl and C5-ester functionalities, while the methyl cyanoacetate furnishes the C2-amino and C3-methoxycarbonyl groups. Elemental sulfur serves as the source of the thiophene ring's sulfur atom. The basic catalyst is essential for promoting the initial Knoevenagel condensation and subsequent cyclization steps.

Experimental Protocol: Synthesis of Methyl 2-amino-4-methyl-3-methoxycarbonylthiophene-2-carboxylate

A representative protocol for the synthesis of a similar compound, 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate, provides a solid foundation for the synthesis of our target precursor.[3]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |

| Ethyl acetoacetate | 130.14 | 0.1 | 13.02 g |

| Methyl cyanoacetate | 99.09 | 0.1 | 9.91 g |

| Elemental Sulfur | 32.06 | 0.1 | 3.21 g |

| Morpholine | 87.12 | - | 10 mL |

| Ethanol | 46.07 | - | 20 mL |

Procedure:

-

To a stirred mixture of ethyl acetoacetate (0.1 mol), methyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (20 mL), add morpholine (10 mL) dropwise over 30 minutes at 35°C.

-

Heat the reaction mixture to 65°C and maintain stirring for 3 hours.

-

Allow the mixture to cool to room temperature.

-

Collect the precipitated solid by filtration and wash with cold ethanol (2 x 30 mL).

-

Recrystallize the crude product from ethanol to yield the purified methyl 2-amino-4-methyl-3-methoxycarbonylthiophene-2-carboxylate.

A typical yield for this type of Gewald reaction is in the range of 50-60%.[3]

Reaction Mechanism of the Gewald Synthesis

The mechanism of the Gewald reaction is a well-established sequence of condensation, addition, and cyclization reactions.

Figure 2: Mechanism of electrophilic nitration of the thiophene precursor.

Alternative Synthetic Strategies

While the two-step approach is the most common, alternative strategies could be envisioned, although they are less frequently reported in the literature.

-

Gewald Reaction with a Nitro-Containing Substrate: In principle, a starting material already containing a nitro group could be used in the Gewald reaction. However, the strong electron-withdrawing nature of the nitro group can deactivate adjacent positions, potentially hindering the necessary condensations and cyclization reactions.

-

Modification of a Pre-existing Thiophene: Starting with a commercially available, appropriately substituted thiophene and introducing the amino and nitro groups through separate reactions is another possibility. However, this approach is often less convergent and may require more steps than the Gewald-based synthesis.

Data Summary

| Synthesis Step | Starting Materials | Key Reagents | Typical Yield |

| Gewald Reaction | Ethyl acetoacetate, Methyl cyanoacetate | Elemental Sulfur, Morpholine | 50-60% |

| Nitration | Methyl 2-amino-4-methyl-3-methoxycarbonylthiophene-2-carboxylate | Acetic Anhydride, HNO₃, H₂SO₄ | Not specified, but generally good |

Safety Considerations

-

Gewald Reaction: The starting materials methyl cyanoacetate and ethyl acetoacetate are combustible and can cause eye irritation. [4][5]Morpholine is a flammable and corrosive liquid. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

-

Nitration: The mixture of concentrated nitric acid and sulfuric acid is highly corrosive and a strong oxidizing agent. [6]Nitration reactions are often highly exothermic and require careful temperature control to prevent runaway reactions. All nitration procedures should be performed behind a blast shield in a fume hood, and appropriate personal protective equipment, including acid-resistant gloves and a face shield, is mandatory.

Conclusion

The synthesis of this compound is a well-established process that relies on a robust two-step strategy. The judicious selection of starting materials for the Gewald reaction allows for the efficient construction of the thiophene core, while a subsequent, regioselective nitration introduces the final key functional group. Understanding the rationale behind the choice of each starting material and the underlying reaction mechanisms is crucial for the successful and safe execution of this synthesis.

References

- Asiri, A. M. (2003).

- Buchstaller, H.-P., Siebert, C. D., Lyssy, R. H., Frank, I., Duran, A., Gottschlich, R., & Noe, C. R. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(3), 279–293.

- Channagiri, L. S., Hiremath, U., & Badami, B. V. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251.

- Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-838.

-

MDPI. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Molbank. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem. [Link]

- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.

- Sigma-Aldrich. (2024).

- Fisher Scientific. (2025).

-

Study.com. (n.d.). In order to carry out nitration of aromatic primary amines, it is necessary to protect the amino...[Link]

- Columbus Chemical. (2022). Sulfuric Acid / Nitric Acid 98.8 : 1.2.

- U.S. Patent No. 4,847,386. (1989).

- ChemPoint. (n.d.).

Sources

An In-depth Technical Guide on the Reactivity of the Amino Group in 2-Amino-3-methoxycarbonyl-5-nitrothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the amino group in 2-amino-3-methoxycarbonyl-5-nitrothiophene. This highly functionalized thiophene derivative is a valuable building block in medicinal chemistry and materials science. The presence of strong electron-withdrawing nitro and methoxycarbonyl groups significantly modulates the nucleophilicity of the 2-amino group, influencing its behavior in a variety of chemical transformations. This document delves into the electronic effects governing this reactivity and provides an in-depth exploration of key reactions, including acylation, alkylation, diazotization, and cyclocondensation, supported by mechanistic insights and detailed experimental protocols.

Introduction: The 2-Aminothiophene Scaffold

The 2-aminothiophene motif is a privileged scaffold in drug discovery, present in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The versatility of the 2-aminothiophene core lies in its susceptibility to a range of chemical modifications, allowing for the synthesis of diverse compound libraries.

The title compound, this compound, is a particularly interesting derivative. Its synthesis is most commonly achieved through the Gewald multicomponent reaction.[4][5] This one-pot synthesis involves the condensation of a carbonyl compound, an active methylene nitrile (in this case, methyl cyanoacetate), and elemental sulfur in the presence of a base.

This guide will focus specifically on the chemical behavior of the 2-amino group, which is central to the synthetic utility of this molecule.

Electronic Landscape: The Influence of Electron-Withdrawing Groups

The reactivity of the amino group in this compound is profoundly influenced by the electronic effects of the substituents on the thiophene ring. Both the 5-nitro group and the 3-methoxycarbonyl group are potent electron-withdrawing groups (EWGs).

These EWGs decrease the electron density on the thiophene ring through both inductive (-I) and resonance (-M) effects. This, in turn, significantly reduces the electron density on the nitrogen atom of the 2-amino group, thereby decreasing its basicity and nucleophilicity compared to unsubstituted 2-aminothiophene. This reduced reactivity is analogous to the decreased basicity observed in nitro-substituted anilines.

The lone pair of electrons on the amino group is delocalized into the aromatic system, and this delocalization is further enhanced by the presence of the nitro and methoxycarbonyl groups. This diminished availability of the lone pair makes the amino group less prone to protonation and less reactive towards electrophiles.

Key Reactions of the Amino Group

Despite its reduced nucleophilicity, the amino group of this compound can undergo a variety of important chemical transformations.

Acylation Reactions

Acylation of the amino group is a common strategy to introduce further functionality or to protect the amino group during subsequent reactions.

-

Mechanism: The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent (e.g., acid chloride or anhydride). The reduced nucleophilicity of the amino group in the title compound may necessitate the use of a base to facilitate the reaction by deprotonating the amino group or by scavenging the acid byproduct.

-

Experimental Protocol: Synthesis of Methyl 2-acetylamino-5-nitrothiophene-3-carboxylate

-

Materials: this compound, acetic anhydride, pyridine.

-

Procedure:

-

Dissolve this compound in a suitable solvent such as pyridine.

-

Add acetic anhydride dropwise to the solution at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain methyl 2-acetylamino-5-nitrothiophene-3-carboxylate.

-

-

Alkylation Reactions

N-alkylation of the amino group can be challenging due to its low nucleophilicity. Stronger alkylating agents and more forcing conditions may be required compared to more basic amines.

-

Causality Behind Experimental Choices: The choice of a strong base is crucial to deprotonate the weakly nucleophilic amino group, forming the more reactive amide anion. The use of a polar aprotic solvent like DMF helps to solvate the cation of the base and increase the reactivity of the anion.

-

Illustrative Workflow for N-Alkylation:

Caption: General workflow for the N-alkylation of this compound.

Diazotization and Subsequent Reactions

The diazotization of the amino group to form a diazonium salt is a cornerstone of the synthetic utility of this compound, particularly in the synthesis of azo dyes.[6] The resulting diazonium salt is a versatile intermediate that can undergo a variety of nucleophilic substitution reactions, such as the Sandmeyer reaction.[7][8]

-

Mechanism of Diazotization: The reaction involves the treatment of the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid (e.g., HCl, H₂SO₄). The electrophilic nitrosyl cation (NO⁺) is attacked by the amino group, and after a series of proton transfers and elimination of water, the diazonium salt is formed.

Caption: Diazotization of this compound and subsequent reactions.

-

Experimental Protocol: Diazotization and Azo Coupling

-

Materials: this compound, sodium nitrite, concentrated hydrochloric acid, a suitable coupling component (e.g., β-naphthol), sodium hydroxide.

-

Procedure:

-

Diazotization:

-

Suspend this compound in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.

-

Stir the mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.

-

-

Azo Coupling:

-

In a separate beaker, dissolve the coupling component (e.g., β-naphthol) in an aqueous solution of sodium hydroxide and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

-

Maintain a basic pH during the coupling reaction. A colored precipitate of the azo dye will form.

-

Stir for an additional 1-2 hours, allowing the temperature to slowly rise to room temperature.

-

Filter the precipitated dye, wash thoroughly with water, and dry.

-

-

-

Cyclocondensation Reactions: Synthesis of Thieno[2,3-d]pyrimidines

The 2-aminothiophene moiety is an excellent precursor for the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are known for their diverse biological activities.[9][10]

-

Mechanism: The reaction typically involves the condensation of the 2-aminothiophene with a suitable dielectrophilic reagent. For example, reaction with formamide or urea can lead to the formation of thieno[2,3-d]pyrimidin-4(3H)-ones.

-

Experimental Protocol: Synthesis of Methyl 5-nitro-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

-

Materials: this compound, urea.

-

Procedure:

-

Mix this compound and urea in a reaction vessel.

-

Heat the mixture at a high temperature (e.g., 200 °C) for several hours.

-

The molten mass will solidify upon cooling.

-

Dissolve the solid product in a warm aqueous base (e.g., 1N NaOH).

-

Acidify the solution with a mineral acid (e.g., 2N HCl) to precipitate the thieno[2,3-d]pyrimidinone product.

-

Filter, wash with water, and dry the product.

-

-

Spectroscopic Characterization

| Spectroscopic Data (Predicted) | |

| ¹H NMR | A singlet for the C4-H proton, a singlet for the methoxy protons, and a broad singlet for the amino protons. The chemical shifts will be influenced by the electronic environment. |

| ¹³C NMR | Signals for the five carbons of the thiophene ring, the carbonyl carbon of the ester, and the methoxy carbon. The chemical shifts will reflect the electron-withdrawing nature of the substituents. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and the symmetric and asymmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively). |

Conclusion

This compound is a versatile building block whose reactivity is dominated by the electronic properties of its substituents. The strong electron-withdrawing nature of the nitro and methoxycarbonyl groups significantly deactivates the 2-amino group towards many electrophilic reactions. However, this modulation of reactivity also allows for controlled and selective transformations, making it a valuable tool in the synthesis of complex heterocyclic systems and functional materials. Understanding the principles outlined in this guide will enable researchers to effectively utilize this compound in their synthetic endeavors.

References

- Alqasoumi, S. I., Ghorab, M. M., & El-Gazzar, A. R. B. (2009). Synthesis of some new thieno[2,3-d]pyrimidine derivatives of expected biological activity. Saudi Pharmaceutical Journal, 17(3), 247-253.

- Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Patterns in hydrogen bonding: functionality and graph set analysis in crystals. Angewandte Chemie International Edition in English, 34(15), 1555-1573.

- Duvauchelle, B., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100789.

- Ghorab, M. M., et al. (2006). Synthesis and biological evaluation of some new thieno[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 14(21), 7291-7299.

- Ghorab, M. M., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2111.

- Gewald, K. (1965). Reaktionen von Nitrilen mit CH-aciden Verbindungen, I. Darstellung von 2-Amino-thiophenen. Chemische Berichte, 98(11), 3571-3577.

-

James, M. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

- Maradiya, H. R. (2002). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. Journal of Saudi Chemical Society, 6(2), 175-187.

- MDPI. (2022, May 21). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3298.

-

MDPI. (n.d.). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Retrieved from [Link]

- NIH. (2023, February 20).

-

NIH. (n.d.). Methyl 3-[(1,1-dioxo-1λ6,2-benzothiazol-3-yl)amino]-5-nitrothiophene-2-carboxylate. Retrieved from [Link]

-

NIH. (n.d.). 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition. Retrieved from [Link]

-

NIH. (n.d.). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Patents. (n.d.). US3793305A - One-step process of preparing azo dyes by simultaneous diazotization.

- Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.

-

ResearchGate. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. Retrieved from [Link]

- The Pharma Innovation Journal. (2018). Design, synthesis and characterization of novel thieno [2, 3-d] pyrimidines for anti-bacterial and anti-fungal.

-

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-NITROTHIOPHENE-2-CARBOXALDEHYDE. Retrieved from [Link]

- TÜBİTAK Academic Journals. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-859.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4 [benchchem.com]

- 4. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. usbio.net [usbio.net]

- 9. scielo.br [scielo.br]

- 10. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electrophilic Substitution on the Thiophene Ring of 2-Amino-3-methoxycarbonyl-5-nitrothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the electrophilic substitution reactions on the thiophene ring of 2-amino-3-methoxycarbonyl-5-nitrothiophene. The interplay of the strongly activating amino group, the deactivating methoxycarbonyl group, and the strongly deactivating nitro group creates a unique and complex reactivity profile. This document will delve into the theoretical underpinnings of the regioselectivity of electrophilic attack, supported by mechanistic insights and practical experimental considerations. Key electrophilic substitution reactions, including halogenation, nitration, and sulfonation, will be discussed in detail, complete with step-by-step protocols. Due to the heavily deactivated nature of the ring, Friedel-Crafts reactions are generally not feasible and will be addressed accordingly. This guide aims to serve as a valuable resource for chemists engaged in the synthesis and functionalization of highly substituted thiophene derivatives for applications in medicinal chemistry and materials science.

Introduction: The Thiophene Nucleus - A Privileged Scaffold